(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The cyclooctyl group can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: Employed in the production of fine chemicals and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The deprotection step, usually carried out under acidic conditions, releases the free amino group, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopentylpropanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-cyclododecylpropanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclooctylpropanoic acid is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to other cyclic derivatives. This uniqueness can influence the compound’s reactivity and its interactions in biological systems, making it a valuable intermediate in the synthesis of complex molecules .
Properties
CAS No. |
143415-52-5 |
---|---|
Molecular Formula |
C16H29NO4 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
(2S)-3-cyclooctyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-12-9-7-5-4-6-8-10-12/h12-13H,4-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 |
InChI Key |
YCDKRFRIIKNPNR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.